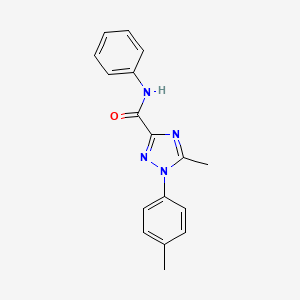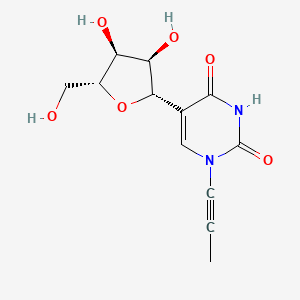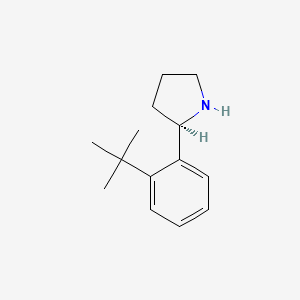
(R)-2-(2-(tert-Butyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The presence of the tert-butyl group and the phenyl ring in the structure of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-(tert-butyl)benzene and pyrrolidine.
Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-1-(tert-butyl)benzene with a suitable base, such as sodium hydride, to generate the corresponding organometallic reagent.
Cyclization: The organometallic reagent is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.
化学反应分析
Types of Reactions
®-2-(2-(tert-Butyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is used as a building block in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature makes it an interesting candidate for drug design and development.
Industry
In the industrial sector, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism of action of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
(S)-2-(2-(tert-Butyl)phenyl)pyrrolidine: The enantiomer of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine, which may have different biological activities and properties.
2-Phenylpyrrolidine: A similar compound without the tert-butyl group, which may have different chemical and physical properties.
2-(tert-Butyl)phenylamine: A related compound with an amine group instead of the pyrrolidine ring.
Uniqueness
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of both the tert-butyl group and the phenyl ring. These structural features impart specific chemical and physical properties that differentiate it from similar compounds.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
(2R)-2-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChI 键 |
OALPXFJKHZQIGA-CYBMUJFWSA-N |
手性 SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]2CCCN2 |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


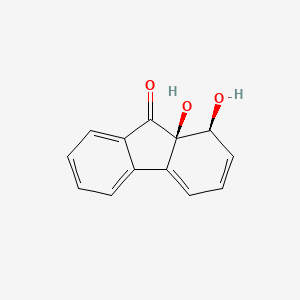
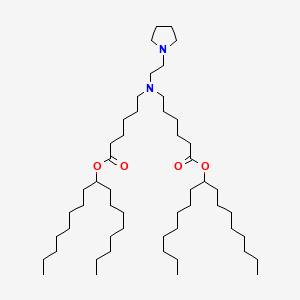
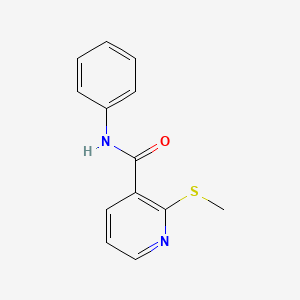
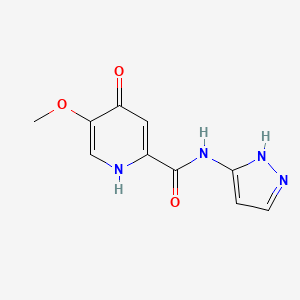


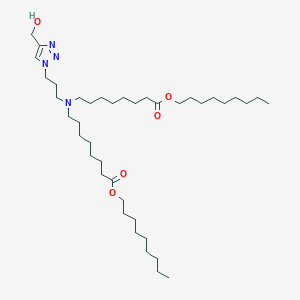
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)

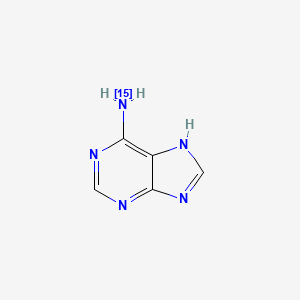
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358456.png)
![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)
